molecular formula C20H27N3O3 B1684152 Way 100289 CAS No. 136013-69-9

Way 100289

Cat. No.: B1684152
CAS No.: 136013-69-9
M. Wt: 357.4 g/mol
InChI Key: VFRIHPWRNNTKEX-UHFFFAOYSA-N
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Description

WAY 100289 is a compound known for its role as a selective antagonist for the 5-hydroxytryptamine receptor 3 (5-HT3 receptor)This compound exhibits high affinity for the 5-hydroxytryptamine receptor 3, making it a valuable tool in research related to serotonin signaling and its effects on the nervous system .

Preparation Methods

The synthesis of WAY 100289 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired properties. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route described above can be scaled up for larger-scale production if needed.

Chemical Reactions Analysis

WAY 100289 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its biological activity.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

WAY 100289 has a wide range of scientific research applications, including:

Mechanism of Action

WAY 100289 exerts its effects by selectively binding to and antagonizing the 5-hydroxytryptamine receptor 3. This receptor is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. By blocking the receptor, this compound inhibits the binding of serotonin, thereby modulating the downstream signaling pathways and physiological responses associated with serotonin signaling .

Comparison with Similar Compounds

WAY 100289 is unique in its high affinity and selectivity for the 5-hydroxytryptamine receptor 3. Similar compounds include:

    Ondansetron: Another 5-hydroxytryptamine receptor 3 antagonist used primarily as an antiemetic.

    Granisetron: A selective 5-hydroxytryptamine receptor 3 antagonist used to prevent nausea and vomiting caused by chemotherapy and radiation therapy.

    Palonosetron: A long-acting 5-hydroxytryptamine receptor 3 antagonist with a high affinity for the receptor.

Compared to these compounds, this compound is primarily used in research settings rather than clinical applications, highlighting its importance as a research tool rather than a therapeutic agent .

Properties

CAS No.

136013-69-9

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamoyl]benzamide

InChI

InChI=1S/C20H27N3O3/c1-23-15-8-9-16(23)11-14(10-15)21-20(25)22-19(24)17-4-2-3-5-18(17)26-12-13-6-7-13/h2-5,13-16H,6-12H2,1H3,(H2,21,22,24,25)

InChI Key

VFRIHPWRNNTKEX-UHFFFAOYSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)NC(=O)C3=CC=CC=C3OCC4CC4

SMILES

CN1C2CCC1CC(C2)NC(=O)NC(=O)C3=CC=CC=C3OCC4CC4

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)NC(=O)C3=CC=CC=C3OCC4CC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

endo-N-((8-methyl-8-azabicyclo(3.2.1)octan-3-yl)aminocarbonyl)-2-cyclopropylmethoxybenzamide
WAY 100289
WAY-100289
WAY100289

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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